molecular formula C20H22F2N6O2S B2855374 N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide CAS No. 941942-34-3

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide

Cat. No.: B2855374
CAS No.: 941942-34-3
M. Wt: 448.49
InChI Key: UNFZPXMCXFZOEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide is a complex chemical compound noted for its wide-ranging applications in various scientific disciplines, including chemistry, biology, and medicine. Its unique structure, involving a pyrazolopyrimidine core linked with morpholine and ethylthio groups, confers a variety of reactive properties, making it an object of interest for researchers and industry professionals alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide typically involves multi-step organic synthesis pathways:

  • Formation of the pyrazolopyrimidine core: : Starting with a suitable pyrazole precursor, a series of condensation reactions typically follow, involving agents such as hydrazine and aldehydes.

  • Introduction of the ethylthio group: : This step often requires thiolation reactions, usually achieved with thiol reagents under controlled conditions.

  • Morpholine addition: : Involves nucleophilic substitution reactions, introducing morpholine onto the pyrazolopyrimidine scaffold.

  • Final assembly with 2,6-difluorobenzamide: : This last step usually involves coupling reactions, often facilitated by catalysts like palladium complexes or under microwave-assisted conditions.

Industrial Production Methods

In industrial settings, optimizing the above synthetic routes for scale, safety, and cost-efficiency is crucial. Techniques such as continuous flow synthesis can enhance yield and purity while reducing reaction time and environmental impact. Catalytic processes and automation play significant roles in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide undergoes several types of chemical reactions:

  • Oxidation: : Can occur at the ethylthio group, transforming it into sulfoxides or sulfones under appropriate conditions.

  • Reduction: : Can modify the benzamide component under reductive conditions, typically using hydrogenation catalysts.

  • Substitution: : The difluoro groups on the benzamide can be substituted with nucleophiles in the presence of strong bases or under photochemical conditions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) are frequently employed.

  • Reduction: : Common reductive agents include lithium aluminum hydride (LAH) and palladium on carbon (Pd/C) in hydrogenation reactions.

  • Substitution: : Strong nucleophiles like sodium hydride (NaH) and conditions such as UV irradiation are often used.

Major Products

Products vary based on reaction conditions, but notable examples include sulfoxide and sulfone derivatives, reduced benzamides, and various substituted benzamides.

Scientific Research Applications

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide finds applications in:

  • Chemistry: : Used as an intermediate in organic synthesis for developing novel compounds.

  • Biology: : Studied for its interactions with biological macromolecules.

  • Medicine: : Potential therapeutic agent targeting specific pathways, subject to ongoing research.

  • Industry: : Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

This compound’s mechanism of action involves interaction with specific molecular targets, including enzymes and receptors. Its unique structure allows for binding affinity and selective inhibition of target proteins, influencing various biological pathways. Further research is ongoing to elucidate precise pathways and targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide

  • N-(2-(6-(ethylsulfonyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide

  • N-(2-(6-(methylsulfonyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide

Uniqueness

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide stands out due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity profiles compared to its analogs.

Properties

IUPAC Name

N-[2-(6-ethylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N6O2S/c1-2-31-20-25-17(27-8-10-30-11-9-27)13-12-24-28(18(13)26-20)7-6-23-19(29)16-14(21)4-3-5-15(16)22/h3-5,12H,2,6-11H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFZPXMCXFZOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C=NN2CCNC(=O)C3=C(C=CC=C3F)F)C(=N1)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.